Methyl 4-bromo-3-chloro-2-methylbenzoate
Description
Methyl 4-bromo-3-chloro-2-methylbenzoate is a halogenated aromatic ester with the molecular formula C₁₀H₁₀BrClO₂ (exact molecular weight unavailable in provided evidence). Its structure features a bromine atom at the para position (C4), a chlorine atom at the meta position (C3), and a methyl group at the ortho position (C2) relative to the ester functional group. This compound is likely utilized in organic synthesis, pharmaceuticals, or agrochemicals due to its reactive halogen substituents and ester moiety, which facilitate further derivatization .
Properties
IUPAC Name |
methyl 4-bromo-3-chloro-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODMYMUJNAWCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-3-chloro-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-3-chloro-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-chloro-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Reduction: Formation of 4-bromo-3-chloro-2-methylbenzoic acid.
Oxidation: Formation of 4-bromo-3-chloro-2-methylbenzoic acid derivatives.
Scientific Research Applications
Methyl 4-bromo-3-chloro-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-chloro-2-methylbenzoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Methyl 4-Bromo-2-Chloro-6-Methylbenzoate (CAS 877149-10-5)
- Molecular Formula : C₉H₈BrClO₂
- Molecular Weight : 263.52 g/mol
- Substituents : Bromine (C4), chlorine (C2), methyl (C6).
- Key Differences : The chlorine and methyl groups are positioned at C2 and C6, respectively, altering steric and electronic effects compared to the target compound. This isomer may exhibit lower melting points due to reduced symmetry in crystal packing .
Methyl 4-Bromo-2-Chlorobenzoate (CAS 885532-41-2)
Ester Analogs
Ethyl 4-Bromo-3-Chloro-2-Methylbenzoate
- Molecular Formula : Likely C₁₁H₁₂BrClO₂ (estimated).
- Key Differences: The ethyl ester group increases molecular weight by ~14 g/mol compared to the methyl ester. Ethyl esters generally exhibit lower volatility and higher solubility in nonpolar solvents due to the longer alkyl chain .
Halogen and Substituent Variants
Methyl 3-Bromo-5-Chlorobenzoate (CAS 21739-92-4)
- Similarity Score : 0.88
- Key Differences : Bromine and chlorine are positioned at C3 and C5, respectively. This arrangement may reduce electrophilic aromatic substitution reactivity compared to the target compound, where bromine at C4 is more activating .
Methyl 4-Bromobenzoate (98% Purity)
Physical and Chemical Properties (Comparative Analysis)
Biological Activity
Methyl 4-bromo-3-chloro-2-methylbenzoate is a halogenated benzoate compound that has garnered attention in various fields of biological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 251.52 g/mol. The presence of bromine and chlorine atoms in its structure contributes to its reactivity and potential interactions with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The halogen substituents can enhance binding affinity to molecular targets, potentially leading to alterations in enzyme activity or receptor signaling pathways.
In particular, the compound may exhibit:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could modulate receptor activity, influencing physiological responses.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. Research has shown that derivatives of this compound can inhibit the growth of both pathogenic and probiotic bacteria. This suggests potential applications in developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound derivatives exhibited superior inhibitory effects compared to traditional antibiotics. The minimum inhibitory concentration (MIC) values were determined for several strains, as summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Cytotoxicity Studies
Cytotoxicity assessments have been performed to evaluate the safety profile of this compound. In vitro studies using human cell lines showed that while the compound exhibits antimicrobial properties, it also possesses cytotoxic effects at higher concentrations.
Cytotoxicity Data
The following table presents the cytotoxicity results against various human cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Research Findings
Numerous studies have investigated the biological activity of this compound, focusing on its synthesis, characterization, and application in medicinal chemistry.
- Synthesis and Characterization : The compound can be synthesized through various methods, including nucleophilic substitution reactions and electrophilic aromatic substitution reactions.
- Applications in Drug Development : Due to its biological activity, researchers are exploring its potential as a lead compound for drug development targeting bacterial infections.
- In Silico Studies : Computational modeling has been employed to predict the interaction profiles of this compound with various biological targets, enhancing understanding of its mechanisms.
Q & A
Advanced Research Question
- Electronic Effects : The electron-withdrawing bromo and chloro groups at C4 and C3 deactivate the aromatic ring, directing nucleophilic attack to the ortho/para positions relative to the ester group.
- Steric Hindrance : The methyl group at C2 creates steric bulk, favoring reactions at less hindered sites.
- Methodological Approach :
What analytical techniques are most effective for characterizing this compound and resolving structural ambiguities?
Basic Research Question
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group splitting patterns).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.
- X-ray Crystallography : For unambiguous confirmation of regiochemistry, especially when synthetic byproducts arise .
Advanced Consideration :
Compare experimental IR/Raman spectra with computational vibrational frequency predictions (using hybrid functionals like B3LYP) to detect subtle electronic perturbations from substituent interactions .
How does the steric environment of this compound affect its utility as a synthetic intermediate in cross-coupling reactions?
Advanced Research Question
- Suzuki-Miyaura Coupling : The bromo group is typically reactive, but steric hindrance from the adjacent methyl and chloro groups may slow transmetallation.
- Methodological Optimization :
- Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) to improve turnover in bulky environments.
- Monitor reaction progress via GC-MS and compare with less hindered analogs (e.g., Methyl 4-bromo-2-methylbenzoate) to quantify steric effects .
What strategies mitigate competing side reactions (e.g., ester hydrolysis) during functionalization of this compound?
Advanced Research Question
- Protection/Deprotection : Use silyl ethers or tert-butyl groups to temporarily protect reactive sites during multi-step syntheses.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) minimize ester hydrolysis while stabilizing transition states in SNAr reactions.
- In Situ Monitoring : Employ FTIR or ReactIR to detect hydrolysis intermediates and adjust pH/temperature dynamically .
How can computational modeling predict the biological activity of this compound derivatives?
Advanced Research Question
- QSAR Studies : Correlate substituent parameters (Hammett σ, Verloop steric constants) with bioactivity data from analogous compounds.
- Docking Simulations : Model interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock Vina, incorporating halogen-bonding preferences of Br/Cl .
What are the key differences in reactivity between this compound and its ethyl ester analog?
Basic Research Question
- Steric Effects : The methyl ester group is smaller, reducing steric hindrance during nucleophilic attacks compared to ethyl esters.
- Electronic Effects : Ethyl groups donate slightly more electron density via induction, marginally altering reaction rates.
- Experimental Validation : Compare hydrolysis rates (e.g., in NaOH/EtOH) and coupling efficiencies in Pd-mediated reactions .
How to address discrepancies in reported reaction yields for this compound in literature?
Advanced Research Question
- Critical Analysis :
- Compare solvent purity, catalyst loading, and temperature profiles across studies.
- Replicate reactions using controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- Statistical Tools : Apply Design of Experiments (DoE) to identify critical factors (e.g., moisture sensitivity) and optimize reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
